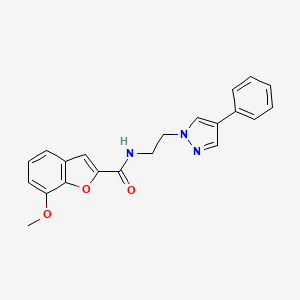

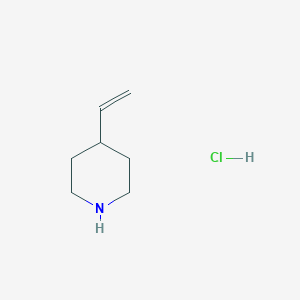

![molecular formula C16H24N2OS B2429137 2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 438236-24-9](/img/structure/B2429137.png)

2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 438236-24-9 . It has a molecular weight of 293.45 . This compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25N2OS/c17-15-14(12-9-5-2-6-10-13(12)20-15)16(19)18-11-7-3-1-4-8-11/h11,20H,1-10,17H2,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.18±0.1 g/cm3 and a predicted boiling point of 463.6±45.0 °C .Scientific Research Applications

Structural Characteristics and Synthesis

- Synthesis and Structural Analysis : The compound has been synthesized in research studies exploring its structural properties. For instance, a related compound was synthesized by reacting 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile with o-fluoronitrobenzene, leading to molecules forming layers linked by π–π stacking interactions, indicative of potential applications in material science and molecular engineering (de Lima et al., 2010).

Pharmacological Properties

Allosteric Enhancers at Adenosine Receptors : Studies have explored derivatives of this compound as allosteric enhancers for adenosine A1 receptors. This has implications for potential therapeutic applications targeting neurological and cardiovascular disorders (Nikolakopoulos et al., 2006).

Inhibitors of HIV-Encoded Ribonuclease H : Research has identified this compound as a modestly potent inhibitor of the RNase H activity of HIV-1 and HIV-2 reverse transcriptase, suggesting its potential use in antiretroviral therapy (Chung et al., 2010).

Anti-Inflammatory and Antioxidant Activity : Derivatives of this compound have shown comparable in vitro anti-inflammatory and antioxidant activity to standard drugs like ibuprofen and ascorbic acid, indicating its potential for development into anti-inflammatory and antioxidant agents (Kumar et al., 2008).

Anticonvulsant Activity : Schiff bases of 2-aminothiophenes, including derivatives of this compound, have been synthesized and evaluated for their anticonvulsant activity, suggesting potential applications in treating seizure disorders (Kunda et al., 2013).

Antibacterial and Antifungal Activities : Some derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential utility in developing new antimicrobial agents (Altundas et al., 2010).

Properties

IUPAC Name |

2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2OS/c17-15-14(12-9-5-2-6-10-13(12)20-15)16(19)18-11-7-3-1-4-8-11/h11H,1-10,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVQSYPEPJEGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)

![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)

![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)